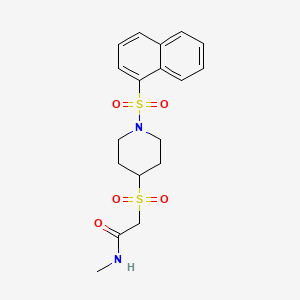

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

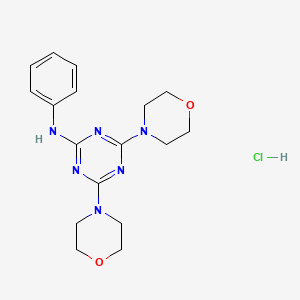

“N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . It also has sulfonyl and acetamide groups, which are often seen in various drugs and could contribute to its potential biological activities .

Molecular Structure Analysis

The compound contains a piperidine ring, a naphthalene ring, two sulfonyl groups, and an acetamide group. These functional groups could influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl groups could participate in substitution reactions, and the acetamide group could undergo hydrolysis .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide derivatives have been involved in catalytic processes and synthetic chemistry, showing high efficiency under specific conditions. For instance, the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation has demonstrated clean methodologies, easy workup procedure, and high yields (Mokhtary & Torabi, 2017).

Antiproliferative Activities

Derivatives of N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide have shown promising antiproliferative effects. A series of novel cyano oximino sulfonate derivatives prepared from the reaction of arylsulfonyl chloride with different cyanoacetamide-based oximes exhibited anti-proliferation effect on the mouse fibroblast L929, indicating their potential in cytostatic applications rather than cytotoxic (El‐Faham et al., 2014).

Organocatalysis

In organocatalysis, (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, a derivative, has been used as a catalyst for the direct asymmetric Michael reaction of cyclohexanone and nitroolefins, showing very high catalytic activity. This indicates its role in facilitating reactions with high yield and enantioselectivity, beneficial for synthesizing complex organic molecules (Syu, Kao, & Lin, 2010).

NMR Spectroscopy in Structural Elucidation

Naphthalene sulfonate derivatives, including those related to N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide, have been analyzed using NMR spectroscopy for structural elucidation. This provides insights into their complex structures and potential chemical behaviors (Zhao De-feng, 2004).

Anti-angiogenic Activity

Certain hydroxamic acid-based inhibitors derived from N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide have been identified as potent inhibitors of aminopeptidase N, showing potential anti-angiogenic activity at low micromolar concentrations. This highlights their possible application in cancer therapy and research into tumor growth and metastasis inhibition (Lee et al., 2005).

Wirkmechanismus

Target of Action

The compound contains a piperidine moiety, which is a common structural fragment in many pharmaceuticals . Piperidine derivatives can interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the other functional groups present in the molecule.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-2-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-19-18(21)13-26(22,23)15-9-11-20(12-10-15)27(24,25)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJAHLTCAITGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941170.png)

![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)